molecular formula C15H14BrClN2O3S B3561763 2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide CAS No. 6193-83-5

2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide

Cat. No.: B3561763
CAS No.: 6193-83-5
M. Wt: 417.7 g/mol
InChI Key: FJHDERKNKHBEOH-UHFFFAOYSA-N
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Description

2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with bromine, chlorine, and sulfonyl functional groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce amino groups.

    Halogenation: Bromination and chlorination reactions can be used to introduce bromine and chlorine atoms into the aromatic rings.

    Acylation: The final step involves acylation to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvent recycling, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, inhibiting their activity or altering their function. The molecular targets could include kinases, receptors, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromoanilino)-N-(3-chlorophenyl)acetamide
  • 2-(4-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
  • 2-(4-bromo-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide

Uniqueness

2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide is unique due to the specific combination of bromine, chlorine, and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(14-7-5-11(16)6-8-14)10-15(20)18-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHDERKNKHBEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360098
Record name 2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6193-83-5
Record name 2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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